Cystazosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

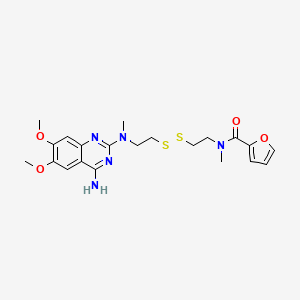

Cystazosin is a chemical compound known for its role as an alpha-1D-adrenoceptor antagonist. It was initially developed by Alma Mater Studiorum - Università di Bologna and is currently in the preclinical stage of research and development . The compound is primarily studied for its potential therapeutic applications in various medical fields.

Preparation Methods

The synthesis of Cystazosin involves a multi-step process. The initial step is the monoacylation of disulfide with 2-furylcarbonyl chloride in the presence of 48% hydrobromic acid in ethanol/water at 80°C, resulting in the formation of a monoamide. This intermediate is then condensed with 2-chloro-6,7-dimethoxyquinazoline-4-amine in refluxing isoamyl alcohol to yield this compound

Chemical Reactions Analysis

Cystazosin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Common reagents for substitution reactions include halides and amines, which can replace specific groups within the this compound structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction with 2-chloro-6,7-dimethoxyquinazoline-4-amine results in the formation of the final this compound compound .

Scientific Research Applications

Cystazosin has a range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an alpha-1D-adrenoceptor antagonist, which makes it a candidate for treating conditions related to this receptor. Research is ongoing to explore its potential in treating cardiovascular diseases, hypertension, and other related conditions .

Mechanism of Action

The mechanism of action of Cystazosin involves its antagonistic effect on alpha-1D-adrenoceptors. By blocking these receptors, this compound can inhibit the action of adrenaline and other related compounds, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow .

Comparison with Similar Compounds

Cystazosin can be compared with other alpha-1-adrenoceptor antagonists such as Terazosin and Doxazosin. While all these compounds share a similar mechanism of action, this compound is unique in its selectivity for the alpha-1D subtype, which may offer specific therapeutic advantages . Other similar compounds include Prazosin and Alfuzosin, which also target alpha-1-adrenoceptors but with varying degrees of selectivity and efficacy.

Conclusion

This compound is a promising compound with potential applications in treating various medical conditions through its antagonistic action on alpha-1D-adrenoceptors. Its unique selectivity and ongoing research make it a compound of interest in the scientific community.

Properties

CAS No. |

210579-69-4 |

|---|---|

Molecular Formula |

C21H27N5O4S2 |

Molecular Weight |

477.6 g/mol |

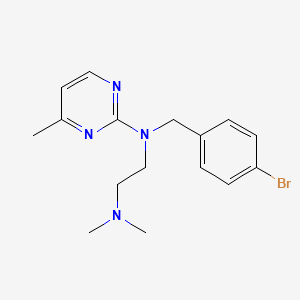

IUPAC Name |

N-[2-[2-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]ethyldisulfanyl]ethyl]-N-methylfuran-2-carboxamide |

InChI |

InChI=1S/C21H27N5O4S2/c1-25(20(27)16-6-5-9-30-16)7-10-31-32-11-8-26(2)21-23-15-13-18(29-4)17(28-3)12-14(15)19(22)24-21/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H2,22,23,24) |

InChI Key |

NZGMDZHAJYWRGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCSSCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.